molecular formula C7H9N3O2 B13615343 1-(5-Nitropyridin-2-yl)ethan-1-amine

1-(5-Nitropyridin-2-yl)ethan-1-amine

Cat. No.: B13615343
M. Wt: 167.17 g/mol
InChI Key: NOZCGCIJCPPPMK-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)ethan-1-amine is an organic compound with the molecular formula C7H9N3O2 It is a derivative of pyridine, featuring a nitro group at the 5-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-yl)ethan-1-amine typically involves the nitration of 2-ethylpyridine followed by amination. One common method includes the following steps:

    Nitration: 2-ethylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amination: The nitro compound is then subjected to reductive amination using reagents such as sodium borohydride (NaBH4) and ammonium chloride (NH4Cl) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives with higher oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethan-1-amine: Similar structure but lacks the nitro group.

    1-(2-Aminoethyl)piperidine: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

1-(5-Nitropyridin-2-yl)ethan-1-amine is unique due to the presence of both the nitro group and the ethanamine group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9N3O2/c1-5(8)7-3-2-6(4-9-7)10(11)12/h2-5H,8H2,1H3

InChI Key

NOZCGCIJCPPPMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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